5-Vinyl-1H-indole
Overview
Description
5-Vinyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
5-Vinyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making this compound a versatile compound in the field of medicinal chemistry.
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral activity by interacting with specific proteins .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For example, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that this compound may influence multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. Given the wide range of biological activities exhibited by indole derivatives , the results of this compound’s action could be diverse and multifaceted.
Biochemical Analysis
Biochemical Properties
5-Vinyl-1H-indole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways . Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis . Moreover, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to active sites of enzymes, either inhibiting or enhancing their catalytic activity . This binding can result in the modulation of enzymatic reactions, impacting various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may undergo degradation when exposed to certain environmental factors . Over time, the compound’s effects on cellular function can vary, with potential long-term consequences on cell viability, proliferation, and differentiation observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where specific dosages result in distinct biological responses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in metabolic flux, influencing the levels of other metabolites and impacting overall cellular metabolism . The involvement of this compound in these pathways underscores its significance in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, facilitated by transport proteins such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects . The compound’s activity and function can be modulated by its subcellular localization, with distinct roles observed in different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-1H-indole can be achieved through several methods. One common approach involves the Bartoli indole synthesis, which uses vinyl magnesium bromide and tetrahydrofuran at low temperatures (around -40°C) to yield the desired indole derivative . Another method involves the cyclization of alkynes with nitrogen sources, catalyzed by transition metals .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Vinyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Formation of 5-formyl-1H-indole or 5-carboxy-1H-indole.
Reduction: Formation of 5-ethyl-1H-indole.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
5-Vinyl-1H-indole has numerous applications in scientific research:
Comparison with Similar Compounds
- 1-Vinylindole
- 2-Vinylindole
- 3-Vinylindole
- 4-Vinylindole
Comparison: 5-Vinyl-1H-indole is unique due to the position of the vinyl group, which influences its chemical reactivity and biological activity. Compared to other vinylindoles, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-ethenyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-7,11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAAYQMSBGYWLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504299 | |
Record name | 5-Ethenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77132-99-1 | |
Record name | 5-Ethenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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